5-chloro-N-(cyclopropylmethyl)-2-iodobenzamide
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Solid-State Structure Analysis
The structural study of glibenclamide, a compound with a somewhat similar structure to the one , revealed its conformation in both solution and solid states without undergoing tautomerization under melting conditions. This kind of analysis is crucial for understanding the physical and chemical properties of pharmaceutical compounds (Sanz et al., 2012).
Molecular Refraction and Polarizability
Research on the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate focused on its density and refractive index to study its molar refractivity and polarizability in different solutions. These properties are essential for understanding the drug's interaction with light and its electronic properties, which can be relevant for various scientific applications (Sawale et al., 2016).
Synthesis and Docking Studies
The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives and their evaluation as antidiabetic agents demonstrate the compound's potential in therapeutic applications. Molecular docking and dynamic simulation studies further provide insights into the compound's interactions with biological targets, contributing to drug design and development (Thakral et al., 2020).
Ring-opening Reactions
The study on donor-acceptor cyclopropanes using iodobenzene dichloride for ring-opening 1,3-dichlorination shows the chemical reactivity and potential synthetic utility of compounds with similar functional groups. Such reactions are fundamental in organic synthesis, leading to the creation of various complex molecules (Garve et al., 2014).
Hydrogel Characterization
The structural analysis of chitosan-glibenclamide hydrogels using theoretical calculations and spectroscopy highlights the importance of molecular interactions in the development of drug delivery systems. Understanding these interactions helps in designing more effective and targeted therapeutic applications (Delgadillo-Armendariz et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-N-(cyclopropylmethyl)-2-iodobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClINO/c12-8-3-4-10(13)9(5-8)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEVGPLNFIYACB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C=CC(=C2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(cyclopropylmethyl)-2-iodobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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